7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazol moiety have been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are nuclear hormone receptors that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
Compounds with similar structures have been identified as potential inhibitors of fatty acid amide hydrolase (faah) . FAAH is an integral membrane protein responsible for the hydrolysis and inactivation of bioactive fatty amides, including anandamide, a primary endogenous ligand for cannabinoid receptors .
Biochemical Pathways
As potential pparδ/β agonists , similar compounds may influence pathways related to lipid metabolism, glucose homeostasis, inflammation, and cell proliferation . As potential FAAH inhibitors , they may also affect endocannabinoid signaling pathways .
Result of Action
As potential pparδ/β agonists , similar compounds could potentially regulate gene expression to exert anti-inflammatory, neuroprotective, and metabolic effects . As potential FAAH inhibitors , they could potentially increase the levels of endocannabinoids, leading to analgesic, anti-inflammatory, and neuroprotective effects .
Properties
IUPAC Name |
7-methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-7-8-14-15(9-12)23-11-17(22)21(14)10-16-19-18(20-24-16)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGHJHNYOLITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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